molecular formula C27H23NO3S B1510003 Pentacene-N-sulfinyl-tert-butylcarbamate CAS No. 794586-44-0

Pentacene-N-sulfinyl-tert-butylcarbamate

Cat. No.: B1510003
CAS No.: 794586-44-0
M. Wt: 441.5 g/mol
InChI Key: VQUHUWBRYQBGLV-UHFFFAOYSA-N
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Description

Pentacene-N-sulfinyl-tert-butylcarbamate: is a complex organic compound with the molecular formula C27H23NO3S and a molecular weight of 441.54 g/mol

Biochemical Analysis

Biochemical Properties

Pentacene-N-sulfinyl-tert-butylcarbamate plays a significant role in biochemical reactions, particularly in the synthesis of pentacene. It interacts with various enzymes and proteins during its conversion process. The compound is known to interact with photoacid generators, which facilitate the photopatterning process. These interactions are crucial for the successful conversion of this compound to pentacene, which is then used in electronic applications .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with photoacid generators and subsequent conversion to pentacene can lead to changes in cell function. These changes are essential for the development of organic thin-film transistors and other electronic devices .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to pentacene through a series of chemical reactions. The compound binds with photoacid generators, which facilitate the photopatterning process. This binding interaction leads to the formation of pentacene, which exhibits excellent electronic properties. The conversion process also involves enzyme inhibition or activation, resulting in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under specific conditions, such as heating under a nitrogen atmosphere. It can degrade over time if exposed to unsuitable conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the importance of maintaining optimal conditions for the compound’s stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic or adverse effects. At higher doses, toxic effects have been observed, indicating a threshold effect. These findings highlight the importance of determining the appropriate dosage for safe and effective use of the compound in various applications .

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to its conversion to pentacene. The compound interacts with enzymes and cofactors that facilitate this conversion process. These interactions can affect metabolic flux and metabolite levels, which are crucial for the successful synthesis of pentacene .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation. These interactions are essential for the compound’s effective conversion to pentacene and its subsequent use in electronic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are crucial for the compound’s successful conversion to pentacene and its use in organic thin-film transistors and other electronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentacene-N-sulfinyl-tert-butylcarbamate typically involves multiple steps, starting with the preparation of pentacene derivatives. The process may include:

  • Oxidation of Pentacene: Pentacene is oxidized to form pentacene-N-sulfinyl derivatives.

  • Reaction with tert-Butylcarbamate: The resulting pentacene-N-sulfinyl derivative is then reacted with tert-butylcarbamate under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up these synthetic routes, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Pentacene-N-sulfinyl-tert-butylcarbamate can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce different oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Different pentacene derivatives with varying oxidation states.

  • Reduction Products: Reduced forms of the compound with altered electronic properties.

  • Substitution Products: Modified pentacene derivatives with new functional groups.

Scientific Research Applications

Chemistry: Pentacene-N-sulfinyl-tert-butylcarbamate is used as an intermediate in the synthesis of advanced organic materials, particularly in the field of organic electronics. Its unique electronic properties make it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) materials.

Biology: The compound's potential biological applications include its use as a probe in biochemical studies to understand electron transfer processes in biological systems.

Medicine: Research is ongoing to explore the potential medicinal applications of this compound, particularly in the development of new therapeutic agents.

Industry: In the materials industry, the compound is used to develop advanced materials with specific electronic and optical properties, contributing to the advancement of organic electronics and photonics.

Mechanism of Action

The mechanism by which Pentacene-N-sulfinyl-tert-butylcarbamate exerts its effects involves its interaction with molecular targets and pathways. The compound's unique structure allows it to participate in electron transfer processes, making it valuable in organic electronic devices. The specific molecular targets and pathways involved would depend on the application and the context in which the compound is used.

Comparison with Similar Compounds

  • Pentacene: The parent compound from which Pentacene-N-sulfinyl-tert-butylcarbamate is derived.

  • Pentacene-N-sulfinyl-acetamide: A related compound with similar properties but different functional groups.

  • Pentacene-N-sulfinyl-ethylcarbamate: Another derivative with slight structural variations.

Uniqueness: this compound stands out due to its specific combination of functional groups and its potential applications in advanced materials and organic electronics. Its unique electronic properties and stability make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl 23-oxo-23λ4-thia-24-azahexacyclo[10.10.2.02,11.04,9.013,22.015,20]tetracosa-2,4,6,8,10,13,15,17,19,21-decaene-24-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO3S/c1-27(2,3)31-26(29)28-24-20-12-16-8-4-6-10-18(16)14-22(20)25(32(28)30)23-15-19-11-7-5-9-17(19)13-21(23)24/h4-15,24-25H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUHUWBRYQBGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2C3=CC4=CC=CC=C4C=C3C(S1=O)C5=CC6=CC=CC=C6C=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728601
Record name tert-Butyl 16-oxo-6,13-dihydro-6,13-(epithioimino)pentacene-15-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

794586-44-0
Record name tert-Butyl 16-oxo-6,13-dihydro-6,13-(epithioimino)pentacene-15-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentacene-N-sulfinyl-tert-butylcarbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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